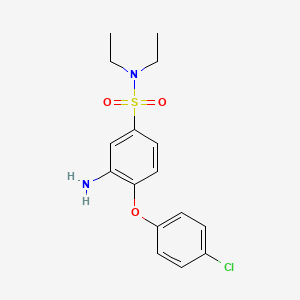
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-4-(4-chlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H10ClNO3. Another compound, “PHENOL,3-AMINO-4-(4-CHLOROPHENOXY)-” contains 27 bonds in total; 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Synthesis Analysis
A method for the synthesis of a related compound, “rafoxanide”, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, has been reported . The synthesis involved three steps from readily available 4-chlorophenol with a 74% overall yield .
Molecular Structure Analysis
The molecular structure of “PHENOL,3-AMINO-4-(4-CHLOROPHENOXY)-” contains 27 bonds in total; 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .
Chemical Reactions Analysis
There have been only a few studies using homology modeling to determine the mechanism of action of related compounds at the gustatory receptor .
科学的研究の応用
Sulfonamide Functionality in Medicinal Chemistry
Sulfonamide groups, like in 3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, are crucial in medicinal chemistry. Sulfonamide antibacterials, derived from 4-aminobenzenesulfonamide, act as inhibitors of tetrahydropteroic acid synthetase. These compounds have been used in various drugs, demonstrating the essential role of the sulfonamide group in pharmaceuticals (Kalgutkar, Jones, & Sawant, 2010); (Smith & Jones, 2008).
Inhibition of Tumor-Associated Isozyme IX
Research on halogenated sulfonamides, similar in structure to this compound, has shown their efficacy in inhibiting the tumor-associated isozyme carbonic anhydrase IX. This points to their potential use in anti-tumor therapy (Ilies et al., 2003).
Pro-Apoptotic Effects in Cancer Cells
Certain sulfonamide derivatives have been shown to activate pro-apoptotic genes in cancer cells, suggesting their potential in cancer treatment. This implies that similar compounds, like this compound, could be explored for similar effects (Cumaoğlu et al., 2015).
Synthesis and Characterization in Chemistry
The synthesis and characterization of sulfonamide derivatives are significant areas of research, providing insights into their structure and potential applications in pharmaceuticals and other fields (Mohsein, Majeed, & Al-Ameerhelal, 2019); (Kumar et al., 2020).
Environmental Impact of Sulfonamides
Studies have also investigated the environmental impact of sulfonamides, examining their behavior as emerging pollutants and reaction mechanisms, which could be relevant for compounds like this compound (Fu et al., 2021).
Microbial Strategies in Antibiotic Elimination
Research on microbial degradation of sulfonamide antibiotics, including compounds structurally similar to this compound, has identified unique pathways, including ipso-hydroxylation and fragmentation. This understanding is crucial for addressing antibiotic resistance and environmental persistence (Ricken et al., 2013).
Antitumor Applications
Sulfonamide derivatives have been designed and synthesized for potential antitumor applications, indicating the therapeutic relevance of compounds like this compound (Huang, Lin, & Huang, 2001).
特性
IUPAC Name |
3-amino-4-(4-chlorophenoxy)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-3-19(4-2)23(20,21)14-9-10-16(15(18)11-14)22-13-7-5-12(17)6-8-13/h5-11H,3-4,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXZZSBWKCIUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(4-chlorophenoxy)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2445436.png)
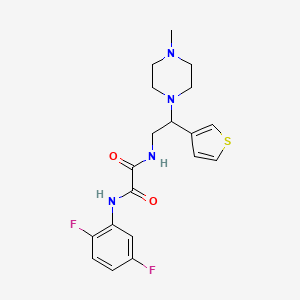

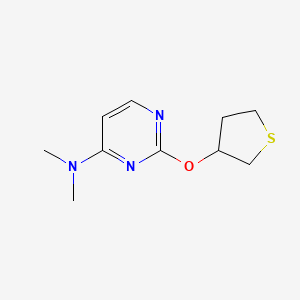
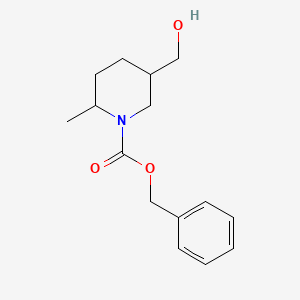
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(naphthalen-1-YL)acetamide](/img/structure/B2445445.png)
![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2445446.png)
![N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2445448.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2445449.png)
![ethyl 4-(2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2445450.png)
![N1-(3-acetamidophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2445454.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)
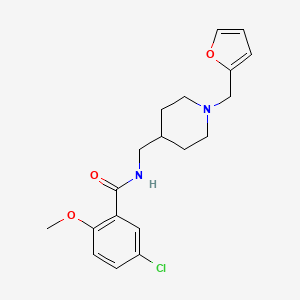
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)